(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
The compound “(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one” belongs to the class of thiazol-4-one derivatives, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. These compounds are of significant interest due to their structural versatility, which allows for modifications at the 2-amino and 5-benzylidene positions, enabling tailored physicochemical and biological properties. The target molecule features an unsubstituted anilino group at position 2 and a 3,5-dimethoxyphenyl substituent at the benzylidene position (C5).
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-8-12(9-15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10+ |
InChI Key |
AWCDHJZAAOJCTF-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of an aniline derivative with a thiazolone precursor. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Production of reduced forms with potential changes in biological activity.
Substitution: Generation of substituted derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: In chemistry, (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for drug development.
Industry: In the industrial sector, (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. Additionally, its interaction with cellular receptors can influence signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Anilino Modifications: The target’s unsubstituted anilino group contrasts with chlorine- or methoxy-substituted anilines (e.g., 2-chloro-5-methoxyanilino in ), which may alter electronic properties and steric hindrance.
- Benzylidene Diversity : The 3,5-dimethoxyphenyl group in the target compound provides symmetrical substitution, unlike analogs with furyl () or asymmetrical methoxy groups ().
Comparison :
- Efficiency: The target’s synthesis shares similarities with , but the absence of hydrazono groups simplifies purification.
- Yield: Morpholin-4-yl derivatives () report higher yields (up to 85%) compared to hydrazono-containing analogs (65–75% in ).
Physicochemical Properties
Hydrogen Bonding and Crystallinity
- However, crystallinity data are unavailable in the provided evidence.
- Hexameric Aggregates : Analogs like the compound in form hydrogen-bonded hexamers via N–H···S and O–H···S interactions, suggesting that sulfur and oxygen atoms in the thiazol-4-one core are critical for supramolecular assembly.
- Graph Set Analysis : Symmetrical substituents (e.g., 3,5-dimethoxy) may favor R₂²(8) hydrogen-bonding motifs, as observed in related dimethoxy-substituted crystals.
Solubility and Stability
- Methoxy vs.
- Chlorine Substituents : Dichlorophenyl-containing analogs () exhibit higher molecular weights and lower solubility in polar solvents.
Biological Activity
The compound (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one , also known by its CAS number, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring substituted with an aniline and a dimethoxyphenyl group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
| CAS Number | [not provided] |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer potential. Research indicates that (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in vitro studies revealed that this compound inhibited cell proliferation in human breast cancer (MCF7) and liver cancer (HepG2) cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Induction of apoptosis via caspase activation |
| HepG2 | 12.3 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives, including (5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one , which showed promising results in reducing tumor growth in animal models. The study highlighted the compound's ability to enhance the efficacy of standard chemotherapy agents while reducing their side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
